BenchChemオンラインストアへようこそ!

6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine

nAChR antagonist smoking cessation

This 4-aminopyrimidine is a uniquely versatile chemical probe, not interchangeable with generic analogs. Its defined polypharmacology—nanomolar nAChR antagonism (α3β4 IC50=1.8 nM), potent CDC7 kinase inhibition (IC50=4 nM), preferential SERT binding, and high-affinity mGlu5 interaction—enables rigorous target validation across neuropsychiatry and oncology. Over 5,600-fold more potent than SR 16584 at α3β4, it minimizes off-target effects and dosing challenges in vivo. Ideal for addiction, depression, and cancer cell cycle studies.

Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
CAS No. 1292250-86-2
Cat. No. B1465431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine
CAS1292250-86-2
Molecular FormulaC13H14ClN3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC2=CC(=NC=N2)Cl
InChIInChI=1S/C13H14ClN3/c14-12-9-13(17-10-16-12)15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16,17)
InChIKeyRFBBRGKGGBIAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(3-phenylpropyl)pyrimidin-4-amine (CAS 1292250-86-2) – Procurement-Ready Aminopyrimidine with Quantified Polypharmacology


6-Chloro-N-(3-phenylpropyl)pyrimidin-4-amine (CAS 1292250-86-2) is a substituted 4-aminopyrimidine featuring a 6-chloro substituent and an N-(3-phenylpropyl) side chain [1]. It is a synthetic small molecule with a molecular formula of C13H14ClN3 and a molecular weight of 247.72 g/mol . The compound has been characterized as an antagonist at multiple nicotinic acetylcholine receptor (nAChR) subtypes, an inhibitor of the kinases CDC7 and PIM1, and a ligand for the metabotropic glutamate receptor mGlu5 [2][3][4]. Its multi-target profile distinguishes it from analogs with narrower or undefined target engagement, making it a versatile probe for programs investigating nAChR-mediated signaling, kinase-dependent cell cycle regulation, and neuropsychiatric pharmacology.

Why Simple Aminopyrimidine Analogs Cannot Replace 6-Chloro-N-(3-phenylpropyl)pyrimidin-4-amine in Target-Based Screens


Generic substitution with other 4-aminopyrimidines is not a viable strategy for workflows requiring specific, quantified polypharmacology. The 6-chloro and N-(3-phenylpropyl) substitution pattern on the pyrimidine core is a critical determinant of target engagement and functional activity. In contrast to many 4-aminopyrimidines that lack the 3-phenylpropyl motif and exhibit either no reported activity or high micromolar potency against these targets, this specific compound displays sub-micromolar to low nanomolar activity across at least three distinct target families (nAChR, kinases, and GPCRs) [1][2][3]. Furthermore, available comparator data for α3β4 nAChR antagonists shows that alternative chemotypes, such as SR 16584, exhibit over 5000-fold weaker potency (IC50 = 10.2 μM) than this compound (IC50 = 1.8 nM), demonstrating that even within the same functional category, structural variations lead to functionally divergent, non-interchangeable tools . The absence of the precise 6-chloro substitution pattern would similarly be expected to alter kinase inhibition profiles, as evidenced by the range of potencies observed for structurally related CDC7 inhibitors [4].

Quantitative Differentiation Evidence for 6-Chloro-N-(3-phenylpropyl)pyrimidin-4-amine Against Closest Analogs and In-Class Alternatives


α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Nanomolar Potency vs. Micromolar Comparator

6-Chloro-N-(3-phenylpropyl)pyrimidin-4-amine displays potent antagonist activity at the human α3β4 nAChR with an IC50 of 1.8 nM, measured via inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. This represents a >5,600-fold increase in potency compared to the well-characterized α3β4 antagonist SR 16584, which has a reported IC50 of 10.2 μM . Another comparator, AT1001, shows comparable high-affinity binding (Ki = 2.4 nM) but is a distinct chemotype with different selectivity profiles . The potency of 6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine is also maintained across other nAChR subtypes, with IC50 values of 12 nM (α4β2), 15 nM (α4β4), and 7.9 nM (α1β1γδ) [1].

nAChR antagonist smoking cessation pain neuroprotection

CDC7 Kinase Inhibition: Cellular and Enzymatic Activity Positioning Against Advanced Clinical Inhibitors

The compound inhibits human CDC7 kinase with an enzymatic IC50 of 4 nM, measured in a chemiluminescence assay using N-terminus Myc-tagged human CDC7 expressed in E. coli [1]. It also inhibits cellular CDC7 activity in MDA-MB-231T cells, as assessed by MCM2 phosphorylation at Ser53, with an IC50 of 167 nM [1]. For comparison, the advanced clinical candidate XL413 (simurosertib) has an enzymatic IC50 of 3.4 nM, while other reported aminopyrimidine-based CDC7 inhibitors range from 2 nM to 10 nM [2]. This places 6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine within the same low nanomolar potency range as advanced tool compounds, yet it is a structurally simpler molecule potentially offering synthetic accessibility advantages.

CDC7 kinase inhibitor cell cycle DNA replication oncology

PIM1 Kinase Inhibition: Defined IC50 Differentiating from Multi-Kinase Polypharmacology

6-Chloro-N-(3-phenylpropyl)pyrimidin-4-amine inhibits N-terminus His-tagged human PIM1 kinase with an IC50 of 65 nM, using AKRRRLSA as a substrate in a chemiluminescence assay [1]. While this potency is lower than its CDC7 activity, it represents a defined, sub-100 nM interaction with a therapeutically relevant kinase. In contrast, many close aminopyrimidine analogs exhibit either no reported PIM1 activity or only micromolar inhibition. For example, the CDC7 inhibitor XL413 has a reported PIM1 IC50 of 42 nM, while other aminopyrimidines in screening panels often show >1 μM inhibition or are not profiled at all .

PIM1 kinase inhibitor apoptosis cancer proliferation

Monoamine Transporter Inhibition: Differentiated Profile for Neuropsychiatric Applications

The compound exhibits measurable inhibition of monoamine transporters, with the most potent activity against the serotonin transporter (SERT, IC50 = 100 nM for [3H]serotonin uptake inhibition) and weaker activity at the norepinephrine (NET, IC50 = 443 nM) and dopamine (DAT, IC50 = 658–945 nM) transporters in HEK293 cells [1]. This profile—characterized by preferential SERT inhibition—contrasts with classical aminopyrimidine monoamine reuptake inhibitors which typically exhibit more balanced or DAT-preferring profiles. For example, the structurally distinct pyrimidine derivative described in US Patent 6,448,403 displays a different transporter selectivity pattern [2]. The target compound also demonstrates in vivo activity in mouse models of smoking cessation, with effective doses ranging from 1.2 mg/kg (tail-flick) to 15 mg/kg (hotplate) [1].

DAT NET SERT monoamine reuptake addiction

mGlu5 Receptor Ligand Activity: Potent Binding Confirmed by Orthogonal Databases

The compound binds to the human metabotropic glutamate receptor 5 (mGlu5) with a pKi of 7.92 (Ki ≈ 12 nM) and a pIC50 of 7.77 (IC50 ≈ 17 nM), as recorded in both the Guide to Pharmacology and ChEMBL databases [1][2]. This places its affinity in the same range as well-characterized mGlu5 negative allosteric modulators (NAMs) like MPEP (Ki ≈ 20 nM) and MTEP (Ki ≈ 16 nM) [3]. The consistency of this value across independent sources strengthens confidence in its use as an mGlu5 ligand.

mGlu5 GPCR allosteric modulator CNS fragile X

Procurement-Relevant Application Scenarios for 6-Chloro-N-(3-phenylpropyl)pyrimidin-4-amine (CAS 1292250-86-2)


nAChR Subtype-Selective Pharmacology and Smoking Cessation Research

The compound's nanomolar antagonist activity at α3β4 nAChR (IC50 = 1.8 nM), coupled with its defined activity at other subtypes (α4β2 IC50 = 12 nM; α4β4 IC50 = 15 nM; α1β1γδ IC50 = 7.9 nM), makes it a potent tool for dissecting nAChR-mediated signaling pathways [1]. Its in vivo efficacy in mouse models of nicotine-induced antinociception (1.2–15 mg/kg) and locomotor activity (4.9 mg/kg) directly supports its use in preclinical smoking cessation and addiction studies [1]. The >5,600-fold potency advantage over SR 16584 (IC50 = 10.2 μM) reduces the required in vivo dose, minimizing off-target effects and formulation challenges .

Cell Cycle and DNA Replication Studies: CDC7-Dependent Mechanisms

With an enzymatic CDC7 IC50 of 4 nM and cellular activity at 167 nM (pMCM2 inhibition in MDA-MB-231T cells), this compound serves as a cost-effective alternative to clinical-stage CDC7 inhibitors like XL413 (IC50 = 3.4 nM) [2]. Its structural simplicity may facilitate derivatization or use as a chemical probe in academic settings where access to proprietary inhibitors is restricted. The compound's activity in cancer cell lines positions it for use in mechanistic studies of S-phase progression, replication stress, and synthetic lethality screens.

Monoamine Transporter Profiling and Neuropsychiatric Disorder Modeling

The compound's preferential inhibition of SERT (IC50 = 100 nM) over NET (443 nM) and DAT (658–945 nM) provides a distinct pharmacological fingerprint for behavioral studies [3]. This selectivity profile can be exploited in rodent models of depression, anxiety, and addiction to attribute behavioral outcomes to serotonergic mechanisms. The availability of in vivo dose-response data for nicotine-induced behaviors (1.2–15 mg/kg) provides a starting point for dose selection in other behavioral assays [3].

Glutamatergic Signaling and CNS Disorder Target Validation

The compound's high-affinity binding to mGlu5 (pKi = 7.92, Ki ≈ 12 nM) is comparable to established mGlu5 NAMs such as MPEP and MTEP [4][5]. This makes it suitable for in vitro and ex vivo studies of mGlu5 function in native tissues, including brain slice electrophysiology, receptor autoradiography, and functional assays of synaptic plasticity. Its use in target validation for fragile X syndrome, Parkinson's disease, and anxiety disorders is supported by the extensive literature on mGlu5 modulation in these conditions.

Quote Request

Request a Quote for 6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.